![molecular formula C17H21N5O5 B14479386 N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide CAS No. 66320-04-5](/img/structure/B14479386.png)
N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide is a compound that belongs to the class of organic compounds known as peptides. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is characterized by the presence of a benzyloxycarbonyl group, which is often used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide typically involves the protection of the amino groups of L-histidine and L-serine with a benzyloxycarbonyl group. This is followed by the coupling of the protected amino acids using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. The benzyloxycarbonyl group is used to protect the amino groups during the synthesis, and it is removed at the end of the process using a suitable deprotection reagent such as trifluoroacetic acid (TFA).
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, where nucleophiles like amines or thiols can replace the benzyloxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide.
Substitution: Substituted peptides with different functional groups replacing the benzyloxycarbonyl group.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during reactions, allowing for selective modifications at other sites. The peptide can bind to target proteins or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide can be compared with other similar compounds, such as:
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-leucinal: A tripeptide with a similar benzyloxycarbonyl protecting group, used as a proteasome inhibitor.
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine: Another peptide with a benzyloxycarbonyl group, used in peptide synthesis.
Uniqueness
The uniqueness of this compound lies in its specific amino acid sequence and the presence of the benzyloxycarbonyl group, which provides protection during synthesis and allows for selective reactions.
By understanding the properties, synthesis, and applications of this compound, researchers can leverage this compound in various scientific and industrial fields.
Properties
CAS No. |
66320-04-5 |
|---|---|
Molecular Formula |
C17H21N5O5 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C17H21N5O5/c18-15(24)14(8-23)21-16(25)13(6-12-7-19-10-20-12)22-17(26)27-9-11-4-2-1-3-5-11/h1-5,7,10,13-14,23H,6,8-9H2,(H2,18,24)(H,19,20)(H,21,25)(H,22,26)/t13-,14-/m0/s1 |
InChI Key |
LICQZABKULOYPU-KBPBESRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(nitrosoazanediyl)]diacetic acid](/img/structure/B14479309.png)
![4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14479314.png)
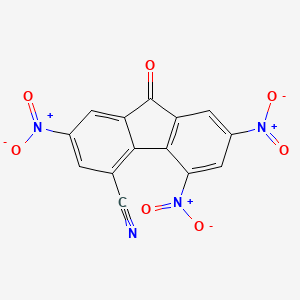
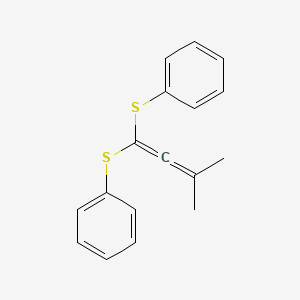
silane](/img/structure/B14479328.png)
![6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14479331.png)
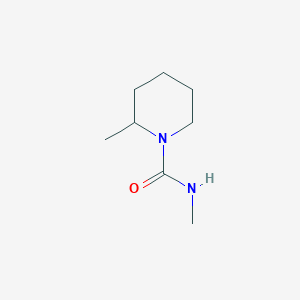
![1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one](/img/structure/B14479339.png)
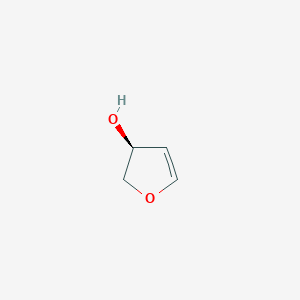
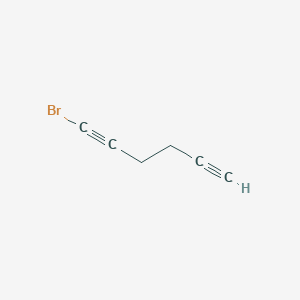
![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)


![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
